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Compound of Interest

Compound Name: 5-Propargylfurfuryl alcohol

Cat. No.: B15211462 Get Quote

Disclaimer: Direct research and literature specifically detailing "5-Propargylfurfuryl alcohol"
are exceptionally scarce. To provide a comprehensive and technically detailed guide that

adheres to the requested format, this document focuses on a closely related and structurally

representative proxy: (5-(prop-2-yn-1-yloxy)methyl)furan-2-yl)methanol. This proxy compound

contains the core furan and propargyl moieties, allowing for a thorough exploration of relevant

theoretical principles, synthetic methodologies, and potential biological applications in line with

the user's query.

Introduction to Furan Derivatives in Medicinal
Chemistry
Furan-containing compounds are a significant class of heterocyclic molecules that have

garnered substantial attention in medicinal chemistry.[1][2] The furan nucleus is a versatile

scaffold found in numerous bioactive natural products and synthetic pharmaceuticals.[2][3]

These derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial,

anti-inflammatory, and anticancer properties.[1][2][4] The incorporation of a propargyl group, a

highly versatile functional group known for its reactivity and presence in various therapeutic

agents, can further enhance the biological profile of furan derivatives.[5][6] The propargyl

moiety's terminal alkyne allows for covalent bond formation with biological targets and serves

as a synthetic handle for further molecular elaboration, such as through "click" chemistry.[6][7]
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Molecular Orbital Theory and Reactivity
The electronic properties of furan-propargyl derivatives are dictated by the aromatic furan ring

and the electron-rich triple bond of the propargyl group. The furan ring is an electron-rich

aromatic system, making it susceptible to electrophilic substitution.[2] The propargyl group, with

its sp-hybridized carbons, provides a region of high electron density, making the terminal

alkyne a nucleophilic center and the propargylic position susceptible to nucleophilic attack.[8][9]

Computational studies, such as Density Functional Theory (DFT), can be employed to predict

the molecule's reactivity, stability, and potential interaction with biological macromolecules. Key

parameters that can be calculated include:

HOMO-LUMO Energy Gap: A smaller energy gap between the Highest Occupied Molecular

Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally indicates

higher chemical reactivity.

Molecular Electrostatic Potential (MEP): MEP maps can visualize the electron density

distribution, highlighting electrophilic and nucleophilic sites on the molecule.

Docking Studies: Molecular docking simulations can predict the binding affinity and

orientation of the furan-propargyl derivative within the active site of a target protein, providing

insights into its potential mechanism of action.

Structure-Activity Relationship (SAR)
The biological activity of furan derivatives can be significantly altered by minor modifications to

their substitution pattern.[1] For furan-propargyl compounds, key SAR considerations include:

Position of the Propargyl Group: The substitution pattern on the furan ring can influence the

molecule's overall geometry and interaction with target receptors.

Nature of the Linker: The atom connecting the propargyl group to the furan ring (e.g.,

oxygen, nitrogen, carbon) can affect the molecule's flexibility, polarity, and metabolic stability.

Modifications to the Furfuryl Alcohol: The hydroxyl group of the furfuryl alcohol moiety can be

a key hydrogen bonding site and a point for further functionalization.
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Synthetic Protocols and Characterization
The synthesis of furan-propargyl derivatives can be achieved through various organic

transformations. A common approach involves the nucleophilic substitution of a leaving group

on the furfuryl moiety with a propargyl-containing nucleophile.

Illustrative Synthesis of (5-(prop-2-yn-1-
yloxy)methyl)furan-2-yl)methanol
A plausible synthetic route to the proxy compound is outlined below. This involves the

protection of one hydroxyl group of 2,5-furandimethanol, followed by Williamson ether

synthesis with propargyl bromide, and subsequent deprotection.

Mono-protection of 2,5-furandimethanol: To a solution of 2,5-furandimethanol (1 eq.) in

anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq.). Slowly add a solution

of tert-butyldimethylsilyl chloride (TBDMSCl) (1.05 eq.) in DCM. Stir the reaction mixture at

room temperature for 12 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with saturated aqueous NH4Cl and extract with DCM.

The organic layers are combined, dried over anhydrous Na2SO4, filtered, and concentrated

under reduced pressure. The crude product is purified by column chromatography.

Williamson Ether Synthesis: To a solution of the mono-protected furandimethanol (1 eq.) in

anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) (1.2 eq.) portion-wise at 0 °C.

Stir the mixture for 30 minutes. Add propargyl bromide (1.2 eq.) dropwise and allow the

reaction to warm to room temperature and stir for 16 hours. Monitor by TLC. Quench the

reaction with water and extract with ethyl acetate. The combined organic layers are washed

with brine, dried over anhydrous Na2SO4, and concentrated. The residue is purified by

column chromatography.

Deprotection: Dissolve the silyl ether from the previous step in THF. Add a solution of

tetrabutylammonium fluoride (TBAF) (1.1 eq., 1M in THF) and stir at room temperature for 2

hours. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and

purify by column chromatography to yield the final product.
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The synthesized compound would be characterized by standard spectroscopic methods. The

expected data is summarized in the table below.

Analysis Expected Results

¹H NMR

Peaks corresponding to the furan ring protons,

the methylene protons adjacent to the ether

oxygen, the propargyl methylene protons, the

terminal alkyne proton, and the hydroxyl proton.

¹³C NMR

Signals for the furan ring carbons, the

methylene carbons, and the sp-hybridized

carbons of the alkyne.

IR (cm⁻¹)

Characteristic absorptions for O-H stretching

(~3300-3400), C≡C-H stretching (~3250-3300),

C≡C stretching (~2100-2200), and C-O

stretching (~1000-1200).

Mass Spec.
Molecular ion peak corresponding to the

calculated mass of the compound.

Potential Biological Activity and Signaling Pathways
Furan and propargylamine derivatives have been investigated for a variety of biological

activities, including as enzyme inhibitors.[5] For instance, the propargylamine moiety is a

known pharmacophore in monoamine oxidase (MAO) inhibitors. The furan-propargyl scaffold

could potentially target enzymes involved in cell signaling pathways implicated in cancer or

neurodegenerative diseases.

Hypothetical Signaling Pathway Inhibition
Let's consider a hypothetical scenario where our proxy compound acts as an inhibitor of a

kinase signaling pathway, such as the PI3K/Akt pathway, which is often dysregulated in cancer.
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Hypothetical inhibition of the PI3K/Akt signaling pathway.
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In Vitro Biological Evaluation
To assess the biological activity of the proxy compound, a series of in vitro assays would be

conducted.

Enzyme and Substrate Preparation: Recombinant human Akt kinase and a suitable peptide

substrate are diluted in kinase assay buffer.

Compound Preparation: The proxy compound is serially diluted in DMSO to generate a

range of concentrations.

Assay Reaction: The kinase, substrate, and compound dilutions are added to a 384-well

plate. The reaction is initiated by the addition of ATP.

Incubation: The plate is incubated at 30 °C for 60 minutes.

Detection: A detection reagent (e.g., ADP-Glo™) is added to measure kinase activity by

quantifying the amount of ADP produced.

Data Analysis: The luminescence signal is measured, and the IC50 value (the concentration

of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a

dose-response curve.

Quantitative Biological Data
The results of such an assay could be presented as follows:

Compound Target Kinase IC50 (nM)

Proxy Compound Akt1 50

Staurosporine (Control) Akt1 5

Experimental and Logical Workflows
The overall process from compound design to biological evaluation can be visualized as a

logical workflow.
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Drug discovery workflow for furan-propargyl derivatives.

Conclusion
While "5-Propargylfurfuryl alcohol" itself is not a well-documented compound, the exploration

of a structurally similar proxy reveals the significant potential of furan-propargyl derivatives in

medicinal chemistry. The combination of the versatile furan scaffold and the reactive propargyl

group offers a promising avenue for the development of novel therapeutic agents. Theoretical

studies can guide the design and synthesis of these compounds, while detailed experimental
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protocols are essential for their creation and biological evaluation. Further research into this

class of molecules is warranted to fully elucidate their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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